Desthiazolylmethyloxycarbonyl Ritonavir-d6

LC-MS/MS Isotope Dilution Metabolite Quantification

Inconsistent LC-MS/MS quantification of the Ritonavir metabolite M1 undermines metabolic studies and anti-tumor research. Desthiazolylmethyloxycarbonyl Ritonavir-d6 (CAS 1217772-02-5) is the isotopically labeled internal standard that directly resolves this challenge. - Delivers a definitive +6.03 Da mass shift, eliminating matrix interference for inter-day precision consistently better than 15% CV. - Enables unambiguous tracing of M1 metabolic fate in vitro and in vivo, critical for correlating plasma concentrations (3.6 ± 2.3 µM at 1 h post-dose) with pharmacodynamic responses like survivin downregulation. - Supplied as a research-use-only analytical tool, ensuring reliable supply for method validation and preclinical pharmacokinetic studies.

Molecular Formula C32H45N5O3S
Molecular Weight 585.841
CAS No. 1217772-02-5
Cat. No. B564678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiazolylmethyloxycarbonyl Ritonavir-d6
CAS1217772-02-5
Synonyms2S)-N-[(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-3-methyl-2-[[[methyl[[2-(1-methylethyl-d6)-4-thiazolyl]methyl]amino]carbonyl]amino]butanamide; 
Molecular FormulaC32H45N5O3S
Molecular Weight585.841
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
InChIInChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3
InChIKeyIQKWCORIMSRQGZ-YQNDCQBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desthiazolylmethyloxycarbonyl Ritonavir-d6 Overview


Desthiazolylmethyloxycarbonyl Ritonavir-d6 (CAS 1217772-02-5) is a stable isotope-labeled metabolite of the HIV-1 protease inhibitor Ritonavir, characterized by the replacement of six hydrogen atoms with deuterium (C32H39D6N5O3S, molecular weight 585.83 g/mol) . This deuterated analog is structurally identical to the unlabeled metabolite Desthiazolylmethyloxycarbonyl Ritonavir (M1, CAS 176655-55-3) except for the isotopic substitution, which confers a +6.03 Da mass shift essential for mass spectrometry-based quantification [1]. While the parent drug Ritonavir is primarily used as a pharmacokinetic booster and antiviral agent, Desthiazolylmethyloxycarbonyl Ritonavir-d6 is employed exclusively as a research tool for tracing metabolic pathways, validating LC-MS/MS analytical methods, and investigating the distinct biological activity of the M1 metabolite [2].

Analytical Role
Deuterated internal standard (ISTD) for LC-MS/MS
+6.03 Da mass shift enables analyte/ISTD separation
Target Analyte
Desthiazolylmethyloxycarbonyl Ritonavir (M1 metabolite)
Supports quantification in plasma and tissue matrices
Research Context
Metabolic pathway tracing and model-response studies
Distinguishes M1 activity from parent drug Ritonavir

Desthiazolylmethyloxycarbonyl Ritonavir-d6: Why Substitution Fails


Generic substitution of Desthiazolylmethyloxycarbonyl Ritonavir-d6 with its unlabeled counterpart (CAS 176655-55-3) or with other deuterated ritonavir derivatives (e.g., Ritonavir-d6, CAS 1217720-20-1) is analytically invalid and scientifically misleading. The six deuterium atoms in Desthiazolylmethyloxycarbonyl Ritonavir-d6 create a unique +6.03 Da mass shift that is essential for accurate LC-MS/MS quantification of the M1 metabolite in complex biological matrices; without this isotopic signature, co-eluting matrix components produce signal suppression and ion ratio distortions that degrade assay accuracy and reproducibility [1]. Furthermore, the M1 metabolite exhibits biological activity distinct from the parent drug Ritonavir, including proteasome activation and enhanced anticancer potency [2]. Substitution with Ritonavir-d6, which bears the full thiazolylmethyloxycarbonyl moiety, would misrepresent metabolic pathway studies because it does not reflect the structural and functional profile of the M1 metabolite. The evidence below quantifies these critical differentiation dimensions.

Risk 1
Unlabeled M1 (CAS 176655-55-3)
Mass shift loss Co-eluting matrix components may cause ion suppression; assay accuracy can deviate by more than 15% without deuterated ISTD.
Risk 2
Ritonavir-d6 (CAS 1217720-20-1)
Structural mismatch Retains the thiazolylmethyloxycarbonyl moiety; does not represent the M1 metabolite and misrepresents metabolic pathway studies.
Risk 3
Other deuterated ISTDs
Isotopic pattern variance Different deuterium number or labeling position alters retention time shift and matrix-effect correction, limiting method transfer.

Desthiazolylmethyloxycarbonyl Ritonavir-d6 Quantitative Evidence


Isotopic Purity and Mass Shift for LC-MS/MS Quantification

Desthiazolylmethyloxycarbonyl Ritonavir-d6 provides a +6.03 Da mass shift relative to the unlabeled metabolite (MW 579.80 g/mol) , enabling unequivocal differentiation in mass spectrometry. Commercially available material typically exhibits isotopic enrichment >98% D6, ensuring minimal cross-talk between the internal standard and analyte channels . This mass difference is critical for accurate isotope dilution LC-MS/MS methods where the deuterated analog serves as an internal standard to correct for matrix effects and ionization variability.

Isotopic purity & mass shift
Reported
+6.03 Da mass shift
Enrichment >98% D6
Confirms ISTD suitability for isotope dilution LC-MS/MS
Conditions: ESI or APCI; class-level inference; review lot-specific COA
LC-MS/MS Isotope Dilution Metabolite Quantification

In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Xenografts

In a direct head-to-head comparison using the MDA-MB-231 triple-negative breast cancer xenograft model, Desthiazolylmethyloxycarbonyl ritonavir (M1) at its maximum tolerated dose of 20 mg/kg (intraperitoneal administration) significantly inhibited tumor growth, whereas ritonavir at the identical dose exhibited no antitumor effect [1]. This in vivo efficacy difference is supported by plasma concentration data: 1 hour post-M1 administration, M1 plasma levels reached 3.6 ± 2.3 µM, whereas ritonavir administration yielded M1 levels at or below the limit of detection [1].

Xenograft tumor growth
Head-to-head
M1 (20 mg/kg): tumor growth inhibition
Ritonavir (20 mg/kg): no effect
Plasma M1 1 h post-dose: 3.6 ± 2.3 µM vs ≤LLOQ
Supports model-response endpoint context for M1
MDA-MB-231 xenograft; intraperitoneal administration; data to verify in full study
Breast Cancer Xenograft Proteasome Activator

Cancer Cell Selectivity Over Normal Epithelial Cells

In cell viability assays, Desthiazolylmethyloxycarbonyl ritonavir (M1) demonstrated a higher IC50 (i.e., reduced potency) against the non-transformed mammary epithelial cell line MCF10A compared to its IC50 values against ER+ (T47D), HER2+ (SKBR3), and triple-negative (MDA-MB-231) breast cancer cell lines, whereas ritonavir showed less discrimination between transformed and non-transformed cells [1]. This differential sensitivity indicates an improved in vitro therapeutic index for M1 relative to the parent drug.

Cancer cell selectivity
Head-to-head
M1: higher IC50 in non-transformed MCF10A vs cancer lines
Ritonavir: less discrimination
Qualitative comparison; exact IC50 values not provided
Supports cell-model endpoint review for selectivity
T47D, MDA-MB-231, SKBR3, MCF10A lines; selectivity ratio context-dependent
Cancer Selectivity Therapeutic Index Cell Viability Assay

Desthiazolylmethyloxycarbonyl Ritonavir-d6 Application Scenarios


LC-MS/MS Quantification of M1 Metabolite

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is the preferred internal standard for LC-MS/MS assays quantifying the M1 metabolite in plasma, tissue, or cell culture matrices. The +6.03 Da mass shift eliminates interference from the unlabeled analyte, enabling accurate isotope dilution quantitation with inter-day precision typically better than 15% CV [1]. This application is essential for pharmacokinetic studies of M1 in breast cancer models [2].

Metabolic Pathway Elucidation and CYP Phenotyping

The deuterium label in Desthiazolylmethyloxycarbonyl Ritonavir-d6 allows researchers to trace the metabolic fate of the M1 metabolite in vitro (e.g., human liver microsomes, hepatocytes) and in vivo without confounding contributions from endogenous or exogenously administered unlabeled M1 [1]. This is critical for identifying CYP isoforms responsible for M1 clearance and for predicting drug-drug interaction liabilities.

In Vivo Efficacy of Proteasome-Activating Anticancer Agents

Given the demonstrated in vivo antitumor activity of M1 in the MDA-MB-231 xenograft model at 20 mg/kg—an effect not observed with ritonavir [2]—Desthiazolylmethyloxycarbonyl Ritonavir-d6 serves as an indispensable analytical tool for correlating M1 plasma concentrations (3.6 ± 2.3 µM at 1 h post-dose [2]) with pharmacodynamic responses such as survivin downregulation and proteasome activation.

Application
Selection Property
Validation Focus
LC-MS/MS metabolite quantification
Deuterated ISTD with distinct mass shift
Matrix-effect correction and assay precision in plasma research matrices
Metabolic pathway tracing / CYP phenotyping
Stable isotope label for metabolic fate tracking
CYP isoform contribution and drug-drug interaction review
Xenograft tumor model PK/PD studies
Deuterated M1 for exposure-response monitoring
Model-response endpoint correlation and exposure-model review
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